molecular formula C12H14FNO4 B2865279 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 1517265-62-1

2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2865279
CAS RN: 1517265-62-1
M. Wt: 255.245
InChI Key: YXMONBUPDZOPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” is a complex organic compound. It seems to contain a benzoic acid moiety, which is an aromatic carboxylic acid, a fluoro group, and a carbonylamino group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzoic acid moiety would contribute to the aromaticity of the compound, the fluoro group would add electronegativity, and the carbonylamino group would likely form a polar bond .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The fluoro group might be relatively inert unless under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group might increase its electronegativity and polarity. The benzoic acid moiety could contribute to its acidity .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Clary et al. (1995) focused on the synthesis of various fluorocarbon/amido-connected phosphocholines derived from diaminopropanols and serine, indicating promising in vivo tolerance for these compounds (Clary, Santaella, & Vierling, 1995).
  • Patrick et al. (1986) described a process known as fluorodecarboxylation, which involves the replacement of a carboxyl function by fluorine, showcasing a method for modifying benzoic acids (Patrick, Johri, White, Bertrand, Mokhtar, Kilbourn, & Welch, 1986).
  • Fritz-Langhals and Schütz (1993) developed a simple synthesis of optically active 2-fluoropropanoic acid and its analogs, demonstrating the potential for creating enantiomerically pure compounds (Fritz-Langhals & Schütz, 1993).

Applications in Chemistry and Biology

  • Meisters and Mole (1974) explored the exhaustive C-methylation of carboxylic acids to t-butyl compounds, showing the versatility of these chemical transformations (Meisters & Mole, 1974).
  • Hu and Han (2008) discussed the synthesis of fluoro-containing amino acids, highlighting their importance in developing potent HCV NS3 protease inhibitors (Hu & Han, 2008).
  • Kumar and Sharma (2021) reviewed advances in analytical methods for determining fluorinated aromatic carboxylic acids in aqueous matrices, emphasizing their significance as chemical tracers in various industrial applications (Kumar & Sharma, 2021).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” would require appropriate safety measures. The specific hazards would depend on the compound’s reactivity, toxicity, and other properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or in various industrial or research applications .

properties

IUPAC Name

2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMONBUPDZOPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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